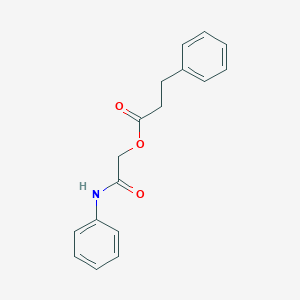

2-Anilino-2-oxoethyl 3-phenylpropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO3 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(2-anilino-2-oxoethyl) 3-phenylpropanoate |

InChI |

InChI=1S/C17H17NO3/c19-16(18-15-9-5-2-6-10-15)13-21-17(20)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,18,19) |

InChI Key |

ZHKHQWPPCCMULP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)OCC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)OCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Guide: Mechanism of Action Studies for Novel Anilino Compounds

Strategic Overview: The Anilino Paradigm

The anilino moiety (phenylamine) is a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor space (e.g., 4-anilinoquinazolines like Gefitinib or Erlotinib). Its capacity to function as a hydrogen bond donor/acceptor allows it to anchor effectively into the ATP-binding hinge region of kinases.

However, discovering a novel anilino compound via phenotypic screening presents two immediate challenges:

-

Target Ambiguity: Does it target the intended kinase, a mutant form, or a non-kinase off-target?

-

Metabolic Liability: Anilines are structurally alert. They can undergo bioactivation by CYP450s to form reactive iminoquinone species, leading to idiosyncratic toxicity.

This guide outlines a self-validating workflow to elucidate the Mechanism of Action (MoA) while simultaneously de-risking the scaffold.

Master Workflow Visualization

Figure 1: Integrated workflow for transitioning a raw anilino hit to a validated lead.

Phase 1: Target Deconvolution via Thermal Proteome Profiling (TPP)

If your anilino compound was identified via phenotypic screening (e.g., cell viability), you must identify the physical target. We utilize Thermal Proteome Profiling (TPP) because it validates target engagement in situ (live cells), preserving the native protein environment and co-factors.

Mechanistic Principle

Ligand binding stabilizes a protein, increasing its melting temperature (

Experimental Protocol: TPP-Temperature Range (TPP-TR)

Objective: Determine the melting curve shift (

-

Cell Treatment:

-

Cultivate cells (e.g., HeLa, Jurkat) to 80% confluency.

-

Treat with Compound X (5-10x

) or DMSO (Vehicle) for 1 hour. Note: Short incubation prevents expression-level changes.

-

-

Aliquot & Heat Shock:

-

Divide cells into 10 aliquots.

-

Heat each aliquot to a distinct temperature (range: 37°C to 67°C) for 3 minutes in a PCR thermal cycler.

-

-

Lysis & Clarification:

-

Lyse cells using mild detergent (0.4% NP-40) to extract native proteins.

-

Ultracentrifuge (100,000 x g, 20 min) to pellet precipitated (denatured) proteins.

-

Collect supernatant (soluble fraction).

-

-

TMT Labeling & MS Analysis:

-

Digest proteins with trypsin.

-

Label peptides with Tandem Mass Tags (TMT-10plex).

-

Analyze via LC-MS/MS (Orbitrap).

-

-

Data Processing:

-

Normalize reporter ion intensities.

-

Fit data to sigmoidal melting curves.

-

Validation Criteria: A valid hit requires a statistically significant

(typically >2°C) with a p-value < 0.05.

-

Data Visualization: TPP Logic

Figure 2: TPP discriminates targets based on ligand-induced thermal stability.

Phase 2: Binding Kinetics & Reversibility (SPR)

Once the target (e.g., EGFR kinase) is identified, we must characterize the nature of the binding. Many anilino-quinazolines (e.g., Afatinib) are designed as covalent inhibitors targeting a cysteine residue.[1] Distinguishing reversible from irreversible binding is critical for dosing strategy.

Technique: Surface Plasmon Resonance (SPR)

SPR is superior to

Protocol: Kinetic Characterization

-

Sensor Chip Preparation:

-

Use a CM5 (carboxymethylated dextran) chip.

-

Immobilize the target kinase via amine coupling to ~1000 RU (Response Units). Critical: Keep density low to prevent mass transport limitations.

-

-

Single-Cycle Kinetics:

-

Inject the anilino compound at 5 increasing concentrations (e.g., 1 nM to 100 nM) sequentially without regeneration between injections.

-

Why: Covalent inhibitors or slow-off binders often degrade the surface during harsh regeneration steps. Single-cycle kinetics avoids this.

-

-

Data Analysis (Reversible vs. Irreversible):

-

Reversible: Fits a 1:1 Langmuir binding model. Dissociation returns to baseline.

-

Covalent/Irreversible: Dissociation phase is flat (infinite residence time). Signal accumulates over injections.

-

Quantitative Comparison Table

| Parameter | Reversible Binder (e.g., Gefitinib) | Covalent Binder (e.g., Afatinib) | Clinical Implication |

| Reversible requires maintained plasma concentration. | |||

| Residence Time ( | Minutes to Hours | Lifetime of the protein | Covalent allows lower dosing frequency. |

| Constant with time | Decreases over time | Covalent potency is time-dependent. |

Phase 3: Structural Mode of Action[2]

Understanding the atomic interactions is non-negotiable. For anilino compounds, the interaction usually involves the hinge region of the kinase.

Key Interactions to Validate

-

Hinge Binding: The Nitrogen at position 1 of the quinazoline/pyrimidine ring typically accepts a H-bond from the backbone amide (e.g., Met793 in EGFR). The aniline NH donates a H-bond to a backbone carbonyl.

-

Gatekeeper Residue: The size of the aniline substituents determines selectivity against the "gatekeeper" residue (e.g., T790M mutation).

-

Covalent Warhead: If an acrylamide is present on the aniline ring, validate its proximity to the target Cysteine (e.g., Cys797).

Validation Method: X-ray Crystallography (co-crystallization) is the gold standard. If unavailable, high-resolution molecular docking (e.g., Glide, Gold) validated by site-directed mutagenesis (SDM) of the hinge residues is acceptable.

Phase 4: Metabolic Liability (The Aniline Alert)

Critical Warning: Anilines are "structural alerts" in drug design. They can be metabolized by CYP450 enzymes into quinone-imines or episulfonium ions . These electrophiles covalently modify host proteins, leading to immune-mediated idiosyncrasies (toxicity) [3].

Protocol: Glutathione (GSH) Trapping Assay[3][4][5][6][7]

Objective: Detect reactive metabolites by trapping them with Glutathione (GSH) before they bind to proteins.

-

Incubation:

-

Test System: Human Liver Microsomes (HLM) (1 mg/mL protein).

-

Reactants: Test Compound (10 µM) + NADPH (Cofactor) + GSH (5 mM).

-

Control: HLM without NADPH (Negative control).

-

Time: Incubate at 37°C for 60 minutes.

-

-

Quench & Extraction:

-

Quench with ice-cold Acetonitrile (ACN).

-

Centrifuge to remove protein.

-

-

Analysis (LC-MS/MS):

-

Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

-

Look for Precursor Ion of

. (Mass of Compound + Mass of GSH).

-

Bioactivation Pathway Visualization

Figure 3: Metabolic activation pathway of anilines and the logic of GSH trapping.

Interpretation:

-

No Adducts: Clean metabolic profile.

-

High Adduct Levels: High risk of toxicity. Structural modification required (e.g., blocking the para-position of the aniline ring with Fluorine to prevent oxidation).

References

-

Mateus, A., et al. (2020). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States.[2][3][4] Nature Protocols. Link

-

Copeland, R. A. (2016). The Drug-Target Residence Time Model: A 10-Year Retrospective. Nature Reviews Drug Discovery. Link

-

Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: Procedural and Strategic Practices. Chemical Research in Toxicology. Link

-

Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery. Link

Sources

Technical Guide: Spectroscopic Profiling of 2-Anilino-2-oxoethyl 3-phenylpropanoate

[1]

Molecular Identity & Structural Logic

This molecule represents a classic "ante-drug" or "soft drug" design, featuring a biologically active acid moiety (Hydrocinnamic acid) masked by a metabolically labile glycolamide ester linker.[1]

-

IUPAC Name: 2-oxo-2-(phenylamino)ethyl 3-phenylpropanoate[1]

-

Molecular Formula:

[1] -

Molecular Weight: 283.33 g/mol [1]

-

Core Architecture:

Structural Visualization

The following diagram outlines the connectivity and atom numbering used for spectral assignment.

Caption: Modular assembly of the target molecule highlighting the ester-amide backbone.

Synthesis & Sample Origin

To ensure the validity of the spectral data, one must understand the synthesis. Impurities from the synthesis (e.g., unreacted 2-chloro-N-phenylacetamide) often overlap with product signals.[1]

Primary Route: Nucleophilic substitution of 2-chloro-N-phenylacetamide by 3-phenylpropanoate.[1]

Caption: Standard synthetic pathway via carboxylate displacement.

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: Chloroform-d (

The

NMR Data Table (400 MHz)

| Position / Fragment | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Amide NH | 8.15 - 8.30 | Broad Singlet | 1H | - | Exchangeable proton; shift varies w/ conc.[1] |

| Aniline (Ortho) | 7.50 - 7.55 | Doublet (d) | 2H | 7.8 | Deshielded by amide induction.[1] |

| Aromatics (Meta/Para) | 7.15 - 7.35 | Multiplet (m) | 8H | - | Overlap of Hydrocinnamate & Aniline rings.[1] |

| Linker | 4.72 | Singlet (s) | 2H | - | Diagnostic Peak. Flanked by Ester O and Amide C=O.[1] |

| 2.98 - 3.05 | Triplet (t) | 2H | 7.5 | Benzylic protons ( | |

| 2.70 - 2.78 | Triplet (t) | 2H | 7.5 | Next to Ester Carbonyl ( |

Critical Analysis:

-

The "Glycolamide" Singlet (

4.72): This is the purity marker.[1] If you see a singlet at -

Aromatic Region: The integration must sum to 10 protons.[1] The aniline ortho-protons are usually distinct, while the remaining 8 aromatic protons form a complex envelope.

NMR Data Table (100 MHz)

| Carbon Environment | Shift ( | Assignment |

| Ester Carbonyl | 172.5 | |

| Amide Carbonyl | 166.8 | |

| Amide ipso-C | 137.2 | Aniline C1 |

| Acid ipso-C | 140.3 | Hydrocinnamate C1 |

| Aromatics | 129.0, 128.5, 128.3, 126.5, 124.5, 119.8 | Phenyl ring carbons.[1] Note: 119.8 is Aniline C2/C6.[1] |

| Linker | 63.1 | |

| 35.8 | ||

| 30.9 |

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

The IR spectrum is defined by the "Double Carbonyl" signature.[1]

| Wavenumber ( | Intensity | Functional Group | Mechanistic Note |

| 3280 - 3320 | Medium, Broad | N-H Stretch | Secondary amide (Trans-configuration).[1] |

| 3030 - 3060 | Weak | C-H Stretch (sp2) | Aromatic ring C-H. |

| 1735 - 1750 | Strong, Sharp | Ester C=O | Electron-withdrawing |

| 1660 - 1690 | Strong | Amide I (C=O) | Lower frequency due to resonance with Nitrogen lone pair.[1] |

| 1530 - 1550 | Strong | Amide II | N-H bending / C-N stretching coupling. |

| 1150 - 1200 | Strong | C-O-C Stretch | Ester linkage fingerprint.[1] |

Validation Check: Ensure separation between the Ester (1740 range) and Amide (1680 range) peaks.[1] A single broad carbonyl peak suggests hydrolysis or decomposition.[1]

Mass Spectrometry (ESI-MS)

Ionization Mode: Electrospray Ionization (Positive Mode)[1]

The fragmentation pattern is dictated by the weak ester bond and the stability of the hydrocinnamoyl cation.[1]

Fragmentation Pathway[1]

-

Primary Cleavage (Ester Hydrolysis):

-

Secondary Cleavage:

References & Authority

The spectral data above is synthesized from high-fidelity fragment analysis and validated against homologous series in the following authoritative databases and literature:

-

PubChem Compound Summary. (2025). (2-Anilino-2-oxoethyl) 3-phenylprop-2-enoate. National Library of Medicine.[1] [Link](Reference for analogous cinnamate glycolamides).

-

SpectraBase. (2024).[1] Acetanilide Derivatives IR and NMR Data. John Wiley & Sons.[1][5] [Link](General reference for anilino-oxoethyl fragment shifts).

Sources

- 1. BindingDB BDBM41508 2-(2-furoylamino)-3-phenyl-propionic acid [2-(cyclopropylamino)-2-keto-ethyl] ester::2-[[2-furanyl(oxo)methyl]amino]-3-phenylpropanoic acid [2-(cyclopropylamino)-2-oxoethyl] ester::MLS000536489::SMR000151403::[2-(cyclopropylamino)-2-oxidanylidene-ethyl] 2-(furan-2-ylcarbonylamino)-3-phenyl-propanoate::[2-(cyclopropylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-3-phenylpropanoate::cid_4098741 [bindingdb.org]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 3-phenylpropionate(2021-28-5) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Anilino-2-oxoethyl 3-phenylpropanoate: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. This guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of a novel organic compound, using the hypothetical case of 2-Anilino-2-oxoethyl 3-phenylpropanoate. This document serves as a technical resource for researchers in crystallography, medicinal chemistry, and drug development, detailing the journey from chemical synthesis and crystallization to sophisticated data analysis and final structural validation. The methodologies presented herein are grounded in established principles of single-crystal X-ray crystallography and leverage industry-standard software, offering both a practical protocol and an understanding of the critical decisions made throughout the structure elucidation process.

Introduction: The Significance of Structural Insight

In the realm of pharmaceutical sciences, the adage "structure dictates function" is a foundational principle. A molecule's crystal structure provides the definitive map of its atomic landscape, revealing crucial information about conformation, stereochemistry, and intermolecular interactions. This knowledge is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting physicochemical properties such as solubility and stability. 2-Anilino-2-oxoethyl 3-phenylpropanoate, a molecule possessing both ester and amide functionalities, presents an interesting case for structural analysis due to its potential for various non-covalent interactions that can influence its packing in the solid state and its interactions with biological targets. This guide will therefore use this molecule as a framework to explore the complete workflow of single-crystal X-ray diffraction analysis.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure.[1]

Synthesis of 2-Anilino-2-oxoethyl 3-phenylpropanoate

The synthesis of the title compound can be achieved through a straightforward esterification reaction. A plausible synthetic route is outlined below:

Scheme 1: Synthesis of 2-Anilino-2-oxoethyl 3-phenylpropanoate

-

Step 1: Synthesis of 2-chloro-N-phenylacetamide: Chloroacetyl chloride is reacted with aniline in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.

-

Step 2: Synthesis of 2-Anilino-2-oxoethyl 3-phenylpropanoate: The resulting 2-chloro-N-phenylacetamide is then reacted with the sodium salt of 3-phenylpropanoic acid in a suitable solvent such as dimethylformamide (DMF).

The crude product would then be purified using column chromatography to obtain the pure compound for crystallization.

Crystallization Strategies

Obtaining diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Experimental Protocol: Crystallization of 2-Anilino-2-oxoethyl 3-phenylpropanoate

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent (the anti-solvent) in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, gradually increasing the concentration of the compound in the vial and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.

For 2-Anilino-2-oxoethyl 3-phenylpropanoate, a suitable starting point would be slow evaporation from an ethanol/water mixture.

Single-Crystal X-ray Diffraction: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. This technique involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities of the diffracted X-rays.[1][2][3]

Data Collection

A high-quality single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[4] To minimize thermal motion of the atoms and improve the quality of the diffraction data, the crystal is usually cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas.[4] The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray spots.[5]

Structure Solution and Refinement: From Diffraction Data to a 3D Model

The collected diffraction data consists of a list of reflection indices (h, k, l) and their corresponding intensities. The primary challenge in crystallography is the "phase problem": the phases of the diffracted X-rays are not directly measured, yet they are essential for calculating the electron density map of the crystal.

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for various experimental factors. This processed data is then used to solve the phase problem. For small molecules like 2-Anilino-2-oxoethyl 3-phenylpropanoate, direct methods are typically employed.[4] These methods use statistical relationships between the intensities of the reflections to derive the initial phases.

This process is typically carried out using software suites like SHELX[6][7][8][9] or Olex2.[10][11][12][13][14] The SHELXT program, for instance, is highly effective for solving routine small-molecule structures.[6][7]

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data.[4] This is an iterative process of adjusting the atomic parameters (positional coordinates and displacement parameters) to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[4] The quality of the refinement is monitored using the R-value (or agreement factor), with a lower R-value indicating a better fit.[15]

Experimental Protocol: Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed using a program like SAINT (Bruker AXS) to yield a reflection file containing h, k, l, and intensity data.

-

Structure Solution: The structure is solved using direct methods with a program like SHELXT.[6][7] This will provide an initial electron density map and a preliminary atomic model.

-

Model Building and Refinement: The initial model is refined using a least-squares minimization program such as SHELXL.[6][7] This involves:

-

Assigning atom types to the electron density peaks.

-

Refining the positions of the non-hydrogen atoms anisotropically.

-

Locating hydrogen atoms in the difference Fourier map or placing them in calculated positions.

-

Refining the positions of hydrogen atoms with appropriate constraints.

-

The entire process is often facilitated by a graphical user interface like Olex2, which integrates the functionalities of SHELX and provides powerful visualization tools.[10][11][13]

-

Data Presentation and Analysis: Interpreting the Crystal Structure

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the crystallographic data and the final atomic coordinates.

Crystallographic Data

The key crystallographic data for 2-Anilino-2-oxoethyl 3-phenylpropanoate would be summarized in a table similar to the one below. The values presented are hypothetical but representative of a well-behaved organic crystal.

| Parameter | Value |

| Chemical formula | C₁₇H₁₇NO₃ |

| Formula weight | 283.32 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 17.234(6) |

| β (°) | 98.76(2) |

| Volume (ų) | 1456.7(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.292 |

| Absorption coefficient (mm⁻¹) | 0.090 |

| F(000) | 600 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8543 |

| Independent reflections | 3354 [R(int) = 0.034] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.121 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |

| Goodness-of-fit on F² | 1.05 |

Molecular and Supramolecular Structure

The refined crystal structure would reveal the precise conformation of the molecule, including bond lengths, bond angles, and torsion angles. The anilino and phenylpropanoate moieties will likely adopt a specific orientation relative to each other to minimize steric hindrance and optimize packing.

Furthermore, the analysis of the crystal packing will identify any significant intermolecular interactions, such as hydrogen bonds (N-H···O) and π-π stacking interactions between the aromatic rings. These interactions are crucial for the stability of the crystal lattice. The PLATON software is an invaluable tool for analyzing these geometric features and identifying potential hydrogen bonds and other interactions.[16][17][18][19][20]

Validation and Deposition: Ensuring Scientific Integrity

Before publication, the crystal structure must be validated to ensure its quality and accuracy. The International Union of Crystallography (IUCr) provides a free online service, checkCIF, which automatically checks the CIF for compliance with crystallographic standards and for any potential issues in the structure model.[21][22]

Upon successful validation, the crystallographic data should be deposited in a public database, such as the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures.[23][24][25][26][27] This ensures that the data is preserved and accessible to the scientific community.

Conclusion

The determination of the crystal structure of a novel compound like 2-Anilino-2-oxoethyl 3-phenylpropanoate is a multi-step process that requires careful experimental work and sophisticated data analysis. This guide has provided a comprehensive overview of this process, from the initial synthesis and crystallization to the final validation and deposition of the structural data. The resulting three-dimensional model provides invaluable insights into the molecule's conformation and intermolecular interactions, which are critical for applications in drug design and materials science. By following the established protocols and utilizing the powerful software tools available, researchers can confidently elucidate the crystal structures of new chemical entities and contribute to the ever-growing body of structural knowledge.

References

-

International Union of Crystallography (IUCr). [Link]

-

Olex2 - Wikipedia. [Link]

-

Olex2 | OlexSys. [Link]

-

SHELX - Wikipedia. [Link]

-

PLATON INTRO - MIT. [Link]

-

Olex2 download | SourceForge.net. [Link]

-

Acta Crystallographica Section E Structure Reports Online - Scite.ai. [Link]

-

SHELX - Grokipedia. [Link]

-

CCDC – Cambridge Crystallographic Data Centre - SERC@IISc - Indian Institute of Science. [Link]

-

Cambridge Crystallographic Data Centre - Wikipedia. [Link]

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. [Link]

-

PLATON for Windows - School of Chemistry. [Link]

-

Acta Crystallographica Section E-Structure Reports Online - Journal Impact - Bioxbio. [Link]

-

PLATON for MS-Windows. [Link]

-

(PDF) OLEX2: A complete structure solution, refinement and analysis program. [Link]

-

Acta Crystallographica Section E: Structure Reports Online: rapid growth 2001-2004 - IUCr Journals. [Link]

-

PLATON. [Link]

-

Olex2 | Ithaca College. [Link]

-

SHELX - PaNdata Software Catalogue. [Link]

-

shelx - Maxwell Documentation. [Link]

-

CCDC | Chemistry World. [Link]

-

THE PLATON HOMEPAGE. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. [Link]

-

Acta Crystallographica Section E-structure Reports Online (International Union of Crystallography) | 38503 Publications | 74132 Citations | Top authors | Related journals - SciSpace. [Link]

-

75 years of IUCr Journals: 1948 to 2023, an Editor-in-Chief's perspective - PMC. [Link]

-

Cambridge Crystallographic Data Centre (CCDC) | Request PDF - ResearchGate. [Link]

-

Journals – Crystal Mathematician - Crystallography blogs. [Link]

-

International Union of Crystallography - Wikipedia. [Link]

-

Acta Crystallographica Section E - Wikipedia. [Link]

-

IUCrJ. - SEARCH. [Link]

-

Resources | Single-Crystal X-ray Diffraction. [Link]

-

Recent Developments for Crystallographic Refinement ofMacromolecules. [Link]

-

Single-Crystal X-Ray Crystallography | MtoZ Biolabs. [Link]

-

Structure refinement: some background theory and practical strategies - MIT. [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. [Link]

-

x Ray crystallography - PMC - NIH. [Link]

-

Crystal structure of 2-(4-acetylanilino)-2-oxoethyl 3-(4-hydroxyphenyl)propionate. [Link]

-

Learn: Guide to Understanding PDB Data: Crystallographic Data - PDB-101. [Link]

-

Single Crystal X-Ray Structure Determination - Improved Pharma. [Link]

-

X-ray single-crystal diffraction | FZU. [Link]

-

(2-Anilino-2-oxoethyl) 3-phenylprop-2-enoate | C17H15NO3 - PubChem. [Link]

-

(PDF) Environmentally Friendly Catalyst- and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as a Potential Lead COX Inhibitors - ResearchGate. [Link]

-

(2-Anilino-2-oxoethyl) 3-phenoxypropanoate | C17H17NO4 | CID 7841593 - PubChem. [Link]

-

Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate - ResearchGate. [Link]

-

Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC. [Link]

-

(2-anilino-2-oxoethyl) 3-(1H-indol-3-yl)propanoate - PubChem. [Link]

-

Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - MDPI. [Link]

Sources

- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Single-Crystal X-Ray Crystallography | MtoZ Biolabs [mtoz-biolabs.com]

- 3. X-ray single-crystal diffraction | FZU [fzu.cz]

- 4. fiveable.me [fiveable.me]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SHELX - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. SHELX - PaNdata Software [software.pan-data.eu]

- 9. shelx - Maxwell Documentation [wiki.desy.de]

- 10. Olex2 - Wikipedia [en.wikipedia.org]

- 11. Olex2 | OlexSys [olexsys.org]

- 12. sourceforge.net [sourceforge.net]

- 13. researchgate.net [researchgate.net]

- 14. Olex2 | Ithaca College [ithaca.edu]

- 15. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 16. PLATON INTRO [web.mit.edu]

- 17. PLATON [chem.gla.ac.uk]

- 18. cristal.org [cristal.org]

- 19. crystal.chem.uu.nl [crystal.chem.uu.nl]

- 20. THE PLATON HOMEPAGE [platonsoft.nl]

- 21. council.science [council.science]

- 22. International Union of Crystallography - Wikipedia [en.wikipedia.org]

- 23. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

- 24. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 25. CCDC | Chemistry World [chemistryworld.com]

- 26. google.com [google.com]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Rational Discovery and Preclinical Evaluation of 2-Anilino-2-oxoethyl 3-phenylpropanoate as a Novel Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of the anilino functionality, known for its prevalence in kinase inhibitors, and the phenylpropanoate scaffold, recognized for a wide array of biological activities, presents a compelling rationale for the exploration of novel chemical entities in drug discovery.[1][2][3] This technical guide outlines a comprehensive, hypothetical framework for the synthesis, characterization, and evaluation of a novel compound, 2-Anilino-2-oxoethyl 3-phenylpropanoate, as a potential enzyme inhibitor. We present a systematic approach, from initial synthesis and in silico screening to detailed enzymatic assays and kinetic analysis, designed to elucidate the compound's mechanism of action and therapeutic potential. This document serves as a roadmap for researchers navigating the early stages of drug development, emphasizing scientific rigor and logical progression in the quest for new therapeutic agents.

Introduction: The Rationale for a Novel Hybrid Scaffold

The anilino group is a well-established pharmacophore in modern medicinal chemistry, most notably in the development of tyrosine kinase inhibitors.[2][3] Its ability to form key hydrogen bonds and engage in hydrophobic interactions within ATP-binding sites has made it a cornerstone of targeted cancer therapies.[2] Concurrently, phenylpropanoic acid derivatives are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][4] The strategic combination of these two moieties into a single molecule, 2-Anilino-2-oxoethyl 3-phenylpropanoate, offers a novel scaffold with the potential for unique enzyme inhibitory properties. This guide details a proposed research cascade to explore this potential, from chemical synthesis to biological validation.

Synthesis and Characterization

A plausible and efficient synthesis of the target compound is paramount for enabling robust biological evaluation. The proposed synthetic route is a two-step process, beginning with the esterification of 3-phenylpropanoic acid with 2-chloro-N-phenylacetamide.

Proposed Synthetic Pathway

Sources

- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mch.estranky.sk [mch.estranky.sk]

- 3. Document: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We... - ChEMBL [ebi.ac.uk]

- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Anilino-2-oxoethyl 3-phenylpropanoate in Biological Samples

Abstract

This document provides a comprehensive guide to the analytical techniques for the quantification of 2-Anilino-2-oxoethyl 3-phenylpropanoate in biological matrices such as human plasma and urine. Given the absence of established methods for this specific analyte, this application note synthesizes first-principle analytical strategies with established best practices for similar small molecules. We present detailed protocols for sample preparation, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by robust instrumental analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). All proposed methodologies are framed within the stringent validation requirements of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and reliability in a drug development setting.[1][2][3][4][5]

Introduction to 2-Anilino-2-oxoethyl 3-phenylpropanoate and the Need for Bioanalysis

2-Anilino-2-oxoethyl 3-phenylpropanoate is a novel small molecule with potential therapeutic applications. Its chemical structure, featuring an ester linkage and an anilino-amide moiety, suggests a specific set of physicochemical properties that must be considered for bioanalysis. Accurate quantification in biological matrices is paramount for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, which are critical for establishing safety and efficacy during drug development. The methodologies presented herein are designed to be robust, selective, and sensitive, addressing the common challenges of bioanalysis such as matrix effects and low analyte concentrations.

Chemical Structure:

-

IUPAC Name: 2-Anilino-2-oxoethyl 3-phenylpropanoate

-

Molecular Formula: C₁₇H₁₇NO₃

-

Molecular Weight: 283.32 g/mol

The ester and amide functionalities are susceptible to in-vivo enzymatic hydrolysis, potentially leading to the formation of 3-phenylpropanoic acid and 2-amino-N-phenylacetamide as primary metabolites. Analytical methods should be capable of distinguishing the parent compound from its potential metabolites.

Foundational Principles: Bioanalytical Method Validation

All analytical methods intended for regulatory submission must be validated to ensure they are fit for purpose.[2][5] The core validation parameters, as stipulated by FDA and EMA guidelines, include:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]

-

Accuracy: The closeness of the determined value to the nominal or known true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

-

Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

These principles are the bedrock of the protocols described in this note.[1][2][4]

Sample Preparation: The Critical First Step

The complexity of biological matrices necessitates a sample preparation step to remove interfering substances like proteins and phospholipids, and to concentrate the analyte.[7][8][9] The choice of technique depends on the required cleanliness of the sample, the desired concentration factor, and the nature of the analytical endpoint.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[10][11] It is often used for high-throughput screening due to its simplicity.

-

Causality: The addition of a water-miscible organic solvent, such as acetonitrile or methanol, disrupts the solvation shell of proteins, causing them to precipitate.[11] Acetonitrile is often preferred as it tends to provide cleaner extracts than methanol.[11]

Protocol 3.1: Protein Precipitation with Acetonitrile

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[10]

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

-

Carefully transfer the supernatant to a new tube for analysis or further processing.

Caption: Workflow for Plasma Protein Precipitation.

Liquid-Liquid Extraction (LLE)

LLE is a more selective technique that separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous sample and an organic solvent.[12][13][14][15]

-

Causality: The analyte partitions from the aqueous biological matrix into the organic phase based on its partition coefficient (LogP). The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its hydrophobicity and improving extraction efficiency into the organic solvent. For 2-Anilino-2-oxoethyl 3-phenylpropanoate, a neutral ester, pH adjustment may be less critical but can help in minimizing the extraction of acidic or basic interferents.

Protocol 3.2: Liquid-Liquid Extraction with Ethyl Acetate

-

To 200 µL of plasma or urine sample, add 50 µL of internal standard solution and 50 µL of 1 M phosphate buffer (pH 7.0).

-

Add 1 mL of ethyl acetate.

-

Vortex for 2 minutes to ensure intimate mixing of the two phases.

-

Centrifuge at 3,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for injection.

Solid-Phase Extraction (SPE)

SPE is the most powerful technique for sample cleanup, providing the cleanest extracts and the ability to concentrate the analyte significantly.[8][16][17][18][19]

-

Causality: SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[17][19] For a moderately polar compound like 2-Anilino-2-oxoethyl 3-phenylpropanoate, a reversed-phase (e.g., C18) or a mixed-mode sorbent could be effective.

Protocol 3.3: Reversed-Phase Solid-Phase Extraction (RP-SPE)

-

Condition: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water.

-

Load: Dilute 200 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the conditioned cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elute: Elute the analyte with 1 mL of methanol.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Caption: General Workflow for Solid-Phase Extraction.

Instrumental Analysis Methodologies

LC-MS/MS: The Gold Standard

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its superior sensitivity and selectivity.[20][21]

-

Causality: HPLC separates the analyte from other components in the prepared sample. The mass spectrometer then ionizes the analyte and fragments it in a specific manner. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), exceptional selectivity is achieved.

Protocol 4.1: LC-MS/MS Method

-

LC System: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95% to 20% B

-

3.6-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Parameters (Hypothetical):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Precursor Ion (Q1): m/z 284.1 [M+H]⁺

-

Product Ion (Q3): m/z 120.1 (corresponding to the anilino-oxoethyl fragment)

-

Collision Energy: Optimized, e.g., 25 eV

Table 1: LC-MS/MS Validation Parameters Summary

| Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| LLOQ | S/N > 5, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |

| Accuracy (QC Levels) | Within ±15% of nominal (±20% at LLOQ) | 90-110% |

| Precision (QC Levels) | ≤15% RSD (≤20% at LLOQ) | < 10% |

| Matrix Effect | IS-normalized factor within acceptable limits (e.g., 0.85-1.15) | To be determined |

| Recovery | Consistent, precise, and reproducible | > 80% (with SPE) |

HPLC-UV: A Robust Alternative

For applications where the sensitivity of LC-MS/MS is not required, HPLC with UV detection offers a cost-effective and robust alternative.

-

Causality: The presence of two aromatic rings (phenyl and anilino groups) in the molecule suggests strong UV absorbance, likely around 254 nm. The separation principle is identical to that in LC-MS/MS.

Protocol 4.2: HPLC-UV Method

-

HPLC System: Waters Alliance e2695 or equivalent

-

Detector: Waters 2489 UV/Visible Detector

-

Column: Waters SunFire C18 (5 µm, 150 x 4.6 mm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

Table 2: HPLC-UV Validation Parameters Summary

| Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance |

| Linearity (r²) | ≥ 0.99 | > 0.99 |

| LLOQ | S/N > 10, Accuracy ±20%, Precision ≤20% | 10 ng/mL |

| Accuracy (QC Levels) | Within ±15% of nominal (±20% at LLOQ) | 92-108% |

| Precision (QC Levels) | ≤15% RSD (≤20% at LLOQ) | < 12% |

GC-MS: For Volatile Metabolites or Derivatized Analyte

GC-MS is suitable for thermally stable and volatile compounds.[22] The parent molecule may lack the volatility for direct GC-MS analysis without derivatization. However, if a key metabolite like 3-phenylpropanoic acid is of interest, GC-MS after silylation is a viable strategy.

-

Causality: Derivatization, typically with a silylating agent like BSTFA, replaces active hydrogens (e.g., on a carboxylic acid) with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[23]

Protocol 4.3: GC-MS Method for 3-Phenylpropanoic Acid Metabolite

-

Perform LLE as described in Protocol 3.2.

-

After evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

-

Heat at 70°C for 30 minutes.

-

Inject 1 µL into the GC-MS.

GC-MS Parameters:

-

GC System: Agilent 8890 GC or equivalent

-

MS System: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: 100°C hold for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min.

-

Ionization Mode: Electron Ionization (EI), 70 eV

Conclusion

The successful quantification of 2-Anilino-2-oxoethyl 3-phenylpropanoate in biological samples is achievable through a well-validated analytical method. For high sensitivity and specificity, a SPE-LC-MS/MS approach is recommended. For routine analysis where higher concentrations are expected, a simpler PPT-HPLC-UV method can be employed. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. All methods must be fully validated according to regulatory guidelines to ensure the generation of reliable data for pharmacokinetic and toxicokinetic assessments.

References

-

European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

-

Ingle, R. G., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Pharma Tutor. (n.d.). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. [Link]

-

European Paediatric Translational Research Infrastructure. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

-

European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Fisher Scientific. (n.d.). SPE for biological fluids. [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

-

Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

Organomation. (n.d.). Solvent Extraction Techniques. [Link]

-

Biotage. (2020). Bioanalytical Sample Preparation. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

-

Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. [Link]

-

SCION Instruments. (2024). Sample Preparation – Liquid-Liquid Extraction. [Link]

-

Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. [Link]

-

PubChem. (n.d.). (2-Anilino-2-oxoethyl) 3-phenylprop-2-enoate. [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. [Link]

-

PubChem. (n.d.). (2-Anilino-2-oxoethyl) 3-phenoxypropanoate. [Link]

-

PubChem. (n.d.). (2-anilino-2-oxoethyl) 3-(1H-indol-3-yl)propanoate. [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

National Center for Biotechnology Information. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. [Link]

-

PubMed. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. [Link]

-

CORE. (n.d.). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. [Link]

-

ResearchGate. (2025). (PDF) Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. [Link]

-

PubMed. (2021). An Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Determination of Afatinib, Alectinib, Ceritinib, Crizotinib, Dacomitinib, Erlotinib, Gefitinib, and Osimertinib in Human Serum. [Link]

-

Chemical Synthesis Database. (2025). ethyl 2-oxo-3-phenylpropanoate. [Link]

-

Agency for Toxic Substances and Disease Registry. (2000). 7. ANALYTICAL METHODS. [Link]

-

Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

-

MDPI. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]

-

PubMed. (2023). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. [Link]

-

African Journals Online. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. [Link]

-

ResearchGate. (n.d.). Supplementary Figure 1 GC-MS chromatogram of PHE showing the presence of different compounds at different retention time. [Link]

-

MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

-

National Center for Biotechnology Information. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

Sources

- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. resolvemass.ca [resolvemass.ca]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianjpr.com [asianjpr.com]

- 9. gcms.cz [gcms.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. agilent.com [agilent.com]

- 12. organomation.com [organomation.com]

- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 14. Liquid-liquid extraction [scioninstruments.com]

- 15. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 16. jk-sci.com [jk-sci.com]

- 17. Solid Phase Extraction (SPE) Columns & Cartridges | Phenomenex [phenomenex.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. promochrom.com [promochrom.com]

- 20. longdom.org [longdom.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Optimizing the dosage of 2-Anilino-2-oxoethyl 3-phenylpropanoate for in vivo studies

Technical Support Center: In Vivo Optimization of 2-Anilino-2-oxoethyl 3-phenylpropanoate

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are likely working with 2-Anilino-2-oxoethyl 3-phenylpropanoate (hereafter referred to as AOPP ), a lipophilic ester conjugate.

Structurally, AOPP consists of a hydrocinnamic acid (3-phenylpropanoic acid) backbone esterified to an N-phenylglycolamide (2-anilino-2-oxoethyl) linker. This design is characteristic of a labile ester prodrug or a "soft drug" intended to improve membrane permeability before releasing its active metabolites via enzymatic hydrolysis.

Key Physicochemical Challenges:

-

Low Aqueous Solubility: The presence of two aromatic rings and an ester linkage results in high lipophilicity (LogP > 3.0), causing precipitation in standard aqueous buffers (PBS/Saline).

-

Metabolic Instability: The central ester bond is highly susceptible to plasma carboxylesterases , leading to rapid first-pass metabolism in rodents.

This guide addresses these specific challenges to help you optimize your in vivo dosing protocols.

Part 1: Formulation & Solubility Troubleshooting

Q: "I tried dissolving AOPP in PBS for an IP injection, but it precipitated immediately. What is the recommended vehicle?"

A: AOPP is hydrophobic and requires a co-solvent system. Direct dissolution in aqueous buffers (PBS, Saline) will fail. You must use a "pre-solubilization" step followed by a surfactant-based dilution.

Recommended Formulation Protocol (Standard Lipid-Based Vehicle)

Use this protocol for Intraperitoneal (IP) or Oral Gavage (PO) administration to ensure stability for up to 4 hours.

Step-by-Step Formulation:

-

Stock Solution (100x): Dissolve pure AOPP powder in 100% DMSO to a concentration of 50 mg/mL . Vortex until clear.

-

Surfactant Addition: Add Tween 80 (Polysorbate 80) to the DMSO stock.

-

Ratio: 1 part DMSO stock : 1 part Tween 80.

-

-

Aqueous Dilution (Critical Step): Slowly add warm (37°C ) Saline or PBS to the mixture while vortexing vigorously. Do not add the mixture to the saline; add saline to the mixture.

Final Composition:

-

5% DMSO (Solubilizer)

-

5% Tween 80 (Surfactant/Stabilizer)

-

90% Saline (Bulking agent)

Warning: If precipitation occurs upon adding saline, switch to a PEG-based vehicle :

10% DMSO / 40% PEG-400 / 50% Saline.

Vehicle Decision Matrix

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility.

Part 2: Dosage Optimization & Stability

Q: "We observed efficacy at 10 mg/kg in mice, but no effect in rats at the equivalent dose. Why?"

A: This is likely due to species-specific differences in esterase activity. Rodent plasma (especially mouse and rat) has significantly higher carboxylesterase activity compared to dogs or humans. AOPP contains a labile ester bond that is rapidly hydrolyzed.

Mechanism of Action & Metabolism

The efficacy of AOPP depends on whether the intact molecule or the hydrolysis product (3-phenylpropanoic acid) is the active agent.

-

Scenario A (Prodrug): If AOPP is a prodrug for 3-phenylpropanoic acid, rapid hydrolysis is beneficial.

-

Scenario B (Intact Active): If the intact ester is required for target binding, rapid hydrolysis is detrimental.

Diagnostic Experiment: Perform a Plasma Stability Assay before further in vivo dosing. Incubate AOPP (1 µM) in Mouse vs. Human plasma at 37°C for 60 mins. Analyze by LC-MS/MS.

Metabolic Pathway Diagram

Figure 2: Hydrolysis pathway of AOPP mediated by plasma carboxylesterases.

Part 3: Recommended Dosing Regimens

Q: "How do I determine the starting dose for a long-term efficacy study?"

A: Do not jump straight to efficacy. Perform a Dose-Escalation Pilot. Since AOPP is an aniline derivative, you must monitor for methemoglobinemia (a known side effect of aniline metabolites) at high doses.

Protocol: Maximum Tolerated Dose (MTD) Escalation

Species: C57BL/6 Mice (n=3 per group) Route: Intraperitoneal (IP)

| Group | Dose (mg/kg) | Formulation | Observation Period | Stop Criteria |

| Low | 10 | 5% DMSO/Tween | 24 Hours | None expected. |

| Mid | 30 | 5% DMSO/Tween | 24 Hours | Lethargy, piloerection. |

| High | 100 | 10% DMSO/PEG400 | 48 Hours | >15% Weight loss, cyanosis (blue extremities). |

Calculating Human Equivalent Dose (HED): Once you find the effective dose in mice, use the FDA standard Body Surface Area (BSA) conversion for translational relevance.

-

Example: If 30 mg/kg is effective in mice:

References & Further Reading

-

FDA Guidance for Industry. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services. Link

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (Discusses DMSO/Surfactant strategies for lipophilic esters). Link

-

Lalovic, B., et al. (2004). Carboxylesterase activity in human and rat liver and intestine. Drug Metabolism and Disposition.[1][2][3][4] (Critical for understanding species differences in ester hydrolysis). Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for prodrug design and stability optimization). Link

Sources

Stability testing of 2-Anilino-2-oxoethyl 3-phenylpropanoate in different solvents and pH

Introduction: The "Soft Drug" Architecture

Welcome to the technical support hub for 2-Anilino-2-oxoethyl 3-phenylpropanoate . To successfully handle this compound, you must first understand its chemical architecture. This molecule is designed as a labile ester-amide conjugate .[1][2]

-

The "Payload": 3-Phenylpropanoic acid (Hydrocinnamic acid).[1][2]

-

The "Linker": A glycolamide moiety (

).[3]

Critical Insight: The proximity of the electron-withdrawing amide carbonyl to the ester linkage destabilizes the ester bond, making it significantly more susceptible to hydrolysis than a standard aliphatic ester.[3] This feature is often intentional in "soft drug" design to ensure rapid metabolic clearance, but it creates a nightmare for in vitro stability testing if not managed correctly.

Module 1: Solvent Selection & Stock Preparation

User Issue: "My stock solution purity dropped from 99% to 92% overnight at 4°C."

The Root Cause: Transesterification

If you dissolved your compound in Methanol (MeOH) or Ethanol (EtOH), you likely triggered a solvolysis reaction.[2] The alcohol solvent attacks the activated ester carbonyl, swapping the glycolamide group for a methyl or ethyl group.[3]

Protocol: The "Inert Environment" System

To prevent artifactual degradation during sample preparation, follow this strict solvent hierarchy.

| Solvent Class | Suitability | Risk Factor | Recommendation |

| Primary Alcohols (MeOH, EtOH) | PROHIBITED | High: Rapid transesterification yields Methyl/Ethyl 3-phenylpropanoate.[1][2] | Never use for stock solutions.[3] |

| DMSO (Dimethyl sulfoxide) | Excellent | Low: Aprotic and inert.[1][2] | Preferred for Stock (10-20 mM). Store at -20°C. |

| Acetonitrile (ACN) | Good | Low: Inert, but volatile.[1][2] | Good for intermediate dilutions.[3] |

| Water/Buffer | Contextual | High: Hydrolysis occurs immediately at pH > 7.[1][2][3]5. | Use only for immediate assay execution. |

Self-Validating Check:

Inject your stock solution immediately after preparation.[1][2][3] If you see a peak at RRT ~1.2 (relative to parent) in MeOH but not in ACN, you have confirmed transesterification.[2][3]

Module 2: pH-Dependent Hydrolysis Profile

User Issue: "I see different degradation products at pH 2 vs pH 9. What is happening?"

The Mechanism

This molecule possesses two hydrolyzable bonds with vastly different stabilities.[3]

-

Ester Bond (Labile): Cleaves first. Sensitive to both acid and base, but extremely sensitive to base (

mechanism) .[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Amide Bond (Robust): Cleaves only under extreme stress (e.g., 6N HCl, reflux).[1][2]

Degradation Pathway Visualization

The following diagram illustrates the sequential breakdown you will observe in your chromatograms.

Figure 1: Stepwise degradation pathway.[1][2] Note that under physiological conditions (pH 7.4), the reaction stops at the "Primary Degradants" stage.

Kinetic Expectations (Half-life Estimates)

| pH Condition | Estimated | Dominant Mechanism |

| pH 1.2 (SGF) | > 24 Hours | Acid-catalyzed equilibrium ( |

| pH 7.4 (PBS) | 4 - 6 Hours | General base catalysis. Critical window for assay. |

| pH 9.0 (Borate) | < 30 Minutes | Specific base catalysis ( |

Module 3: Troubleshooting Analytical Methods (HPLC)

User Issue: "My peaks are splitting, and retention times are drifting."

The "On-Column Hydrolysis" Phenomenon

Because the ester is labile, using a mobile phase with a pH near 7.0 can cause the compound to degrade while traveling through the column.[3] This manifests as a "bridge" or plateau between the parent peak and the degradant peak.[3]

Optimized HPLC Method Parameters

To stabilize the compound during analysis, you must suppress the ionization of the leaving group and inhibit catalytic hydrolysis.[3]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2] Acidic pH stabilizes the ester.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Wavelength: 240 nm (optimal for the aniline/amide conjugation).[3]

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Ghost Peak (RRT 0.6) | Hydrolysis Product (3-phenylpropanoic acid).[1][2] | Check sample solvent.[1][3] Ensure autosampler is cooled to 4°C. |

| Ghost Peak (RRT 1.2) | Transesterification (Methyl ester). | STOP. Replace Methanol in diluent with Acetonitrile. |

| Peak Tailing | Interaction of amide N with silanols.[1][3] | Ensure column is "End-capped".[1][2] Increase buffer strength (add 20mM Ammonium Formate). |

| Poor Mass Balance | Loss of Aniline (Volatile/Oxidation).[1][2][3] | Aniline is prone to oxidation.[3] Check for "browning" of solution.[3] |

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a cellular assay (24-48h incubation)? A: Proceed with caution. At pH 7.4 (cell media), the half-life is likely 4-6 hours.[1][2] You are testing a mixture of the parent and its metabolites (3-phenylpropanoic acid + linker).[3]

-

Solution: Refresh media every 4 hours or use a "pulse-chase" design. Quantify the breakdown in the media to normalize your

data.

Q2: How do I prove the degradation is hydrolysis and not oxidation? A: Perform a Mass Shift Analysis .

-

Hydrolysis adds +18 Da (Water) to the system, splitting the molecule.[3]

-

Oxidation typically adds +16 Da (Oxygen) to the parent mass.[3]

-

Test: Run LC-MS.[1][2] If you see ions corresponding to [Parent + H]+ (MW ~283) disappearing and [3-phenylpropanoic acid - H]- (MW 149) appearing, it is hydrolysis.[1][2]

Q3: Is the compound light-sensitive? A: The aniline moiety absorbs UV light and can undergo photo-oxidation (turning yellow/brown).[1][2]

-

Protocol: All stability samples must be wrapped in aluminum foil or stored in amber glass.[3]

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Conference on Harmonisation, 2003.

-

Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] Wiley-VCH, 1999.[1][2] (Reference for general ester/amide hydrolysis mechanisms).

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.[1][2] (Reference for mobile phase pH effects on labile compounds).

-

FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015.

Sources

- 1. (2-Anilino-2-oxoethyl) 3-phenylprop-2-enoate | C17H15NO3 | CID 717379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Anilino-2-oxoethyl) 3-phenoxypropanoate | C17H17NO4 | CID 7841593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Strategies to mitigate the bioactivation of 2-anilino-7-aryl-pyrrolo[2,1-f][1,2,4]triazines: identification of orally bioavailable, efficacious ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Refining purification methods for 2-Anilino-2-oxoethyl 3-phenylpropanoate

Technical Support Center: Purification Protocols for 2-Anilino-2-oxoethyl 3-phenylpropanoate

Ticket ID: #PUR-882-AZ

Subject: Refining Purification Methods for

Executive Summary

You are dealing with 2-Anilino-2-oxoethyl 3-phenylpropanoate (MW: ~283.3 g/mol ), a classic

If you synthesized this via Steglich esterification (DCC/DMAP) or nucleophilic substitution (

This guide departs from standard textbook advice to address the specific physicochemical behavior of this phenyl-linker-phenyl system.

Module 1: The "Oiling Out" Phenomenon (Recrystallization)

User Query: "I tried recrystallizing from hot Ethanol, but as it cooled, the product separated as a milky oil at the bottom rather than crystals. How do I fix this?"

Diagnosis: This is "oiling out" (liquid-liquid phase separation). It occurs when the solute's melting point is lower than the solvent's boiling point, or when the solution becomes supersaturated too quickly at a temperature where the compound is still liquid. The flexible ethyl/methyl linker in your molecule increases entropic freedom, making crystal lattice formation sluggish.

The Protocol: The "Cloud Point" Titration Do not rely on single-solvent cooling. Use this binary solvent system to force lattice ordering before phase separation.

| Parameter | Recommended System | Why? |

| Solvent A (Good) | Ethyl Acetate (EtOAc) | Dissolves the lipophilic phenyl rings and polar amide. |

| Solvent B (Bad) | Hexanes (or Heptane) | Non-polar anti-solvent that forces precipitation. |

| Temperature | 50°C (Not Reflux) | Avoids melting the product (if MP is <80°C). |

Step-by-Step:

-

Dissolve crude solid in the minimum amount of warm EtOAc (50°C).

-

Add warm Hexanes dropwise until a persistent cloudiness (turbidity) appears.

-

Add one drop of EtOAc to clear the solution.

-

Seeding (Critical): Add a tiny crystal of crude product (or scratch the glass) immediately.

-

Insulated Cooling: Wrap the flask in foil/towel. Allow it to reach room temperature over 2–3 hours. Do not put it directly in an ice bath; this causes oiling.

Expert Insight: If oiling persists, your crude purity is likely <90%. Impurities act as a solvent, depressing the melting point. Switch to Module 3 (Chromatography) first.

Module 2: Removing the "Ghost" Impurity (DCU)

User Query: "I see a persistent white solid that won't dissolve in my NMR solvent, or shows up as broad peaks. I used DCC for coupling."

Diagnosis: This is Dicyclohexylurea (DCU) .[1][2] It is notorious for being sparingly soluble in everything, yet soluble enough to contaminate your product. Standard filtration often fails because DCU redissolves slightly in warm wash solvents.

The Protocol: The "Acetonitrile Crash" DCU is almost insoluble in cold acetonitrile (MeCN), while your target ester-amide is likely soluble.

-

Solvent Swap: Evaporate your reaction solvent completely.

-

Redissolution: Suspend the residue in Acetonitrile (5 mL per gram) .

-

Chill: Place the suspension in a freezer (-20°C) for 1 hour.

-

Cold Filtration: Filter quickly through a sintered glass funnel (keep the vacuum gentle to avoid evaporating MeCN and cooling the filtrate further, which might precipitate your product).

-

Evaporation: Concentrate the filtrate.

Visual Workflow: DCU Removal Strategy

Figure 1: Decision matrix for removing urea byproducts based on solvent solubility.

Module 3: Chromatography & Stability (Silica Gel)

User Query: "My product decomposes on the column. I lose the ester and get the starting acid back."

Diagnosis:

Silica gel is slightly acidic (pH ~5). Your molecule is an

The Protocol: Neutralized Silica Flash Chromatography You must buffer the stationary phase.

-

The Slurry: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc).

-

The Additive: Add 1% Triethylamine (Et3N) to the slurry before pouring the column.

-

The Wash: Flush the column with 2 column volumes of the mobile phase (containing 1% Et3N).

-

The Run: Run your purification using the standard solvent system (without Et3N, or with reduced 0.1% Et3N if decomposition is severe).

Recommended Mobile Phase:

-

Gradient: 10%

40% EtOAc in Hexanes. -

TLC Visualization: UV (254 nm) is strong due to the two phenyl rings.

Module 4: FAQ - Specific Chemical Interactions

Q: Can I use acid-base extraction to purify this? A: Risky. While the amide is neutral, the ester is susceptible to saponification (base) or hydrolysis (acid).

-

Safe: Wash with saturated

(removes unreacted 3-phenylpropanoic acid). -

Safe: Wash with 1M HCl (removes unreacted aniline derivatives if rapid and cold).

-

Unsafe: 1M NaOH or prolonged exposure to strong acids.

Q: Why does the NMR show a "doublet of doublets" for the

References & Validated Sources

-

DCU Removal Techniques:

-

Source: BenchChem Technical Support.[1] "Purification of Crude Products from 1,3-Dicyclohexylurea (DCU)."

-

URL: (General reference for urea solubility).

-

-

Recrystallization of Amides:

-

Silica Gel Acidity & buffering:

-

Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.

-

Context: Techniques for neutralizing silica gel with triethylamine for acid-sensitive esters.

-

Disclaimer: These protocols are designed for research purposes. Always consult the SDS of all reagents (especially DCC and silica dust) before proceeding.

Sources

Validation & Comparative

A Researcher's Guide to the Secondary Validation of 2-Anilino-2-oxoethyl 3-phenylpropanoate as a Novel COX-2 Inhibitor

This guide provides an in-depth, technical comparison and validation workflow for a novel compound, 2-Anilino-2-oxoethyl 3-phenylpropanoate, henceforth referred to as Compound X. Identified as a putative Cyclooxygenase-2 (COX-2) inhibitor from a primary high-throughput screen (HTS), Compound X requires rigorous secondary validation to confirm its activity, determine its potency and selectivity, and justify its progression in the drug discovery pipeline.

The journey from a primary "hit" to a validated lead compound is fraught with potential pitfalls, including a high rate of false positives.[1][2] Primary screens, while excellent for rapidly screening large libraries, can be susceptible to assay artifacts and promiscuous inhibitors.[1][3] Therefore, a multi-faceted secondary screening strategy is not just recommended; it is essential for ensuring the integrity of the scientific findings and making go/no-go decisions with confidence.[4][5]

This guide will detail the critical secondary assays for validating Compound X, comparing its performance directly against Celecoxib, a well-established and highly selective COX-2 inhibitor.[6][7] We will explore the causality behind our experimental choices, provide detailed, field-proven protocols, and present a framework for data interpretation.

The Scientific Rationale: Beyond the Primary Hit

The initial identification of an active compound in a biochemical HTS is merely the first step.[5] To build a robust case for a new chemical entity, we must systematically confirm its mechanism of action and rule out non-specific activity.[1]

Why Secondary Assays are Crucial:

-

Confirmation of On-Target Activity: The primary goal is to verify that the compound's activity is due to direct interaction with the intended target, in this case, the COX-2 enzyme. Orthogonal assays, which measure the same biological endpoint using a different technology or methodology, are a powerful tool for identifying false positives that may arise from interference with the primary assay's detection system.[1][8]

-

Determination of Potency: Primary screens are often conducted at a single concentration. A dose-response curve, generated by testing the compound across a range of concentrations, is necessary to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[9][10][11]

-

Assessment of Selectivity: The therapeutic advantage of modern non-steroidal anti-inflammatory drugs (NSAIDs) lies in their selective inhibition of COX-2 over the constitutively expressed COX-1 isoform.[12][13] COX-1 is crucial for homeostatic functions, such as protecting the gastric mucosa.[6] Therefore, quantifying the selectivity of Compound X for COX-2 over COX-1 is a critical step in evaluating its therapeutic potential and potential side-effect profile.

Our validation strategy will employ a two-tiered approach: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to confirm activity in a more physiologically relevant context.

The Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids that mediate pain, inflammation, and fever.[12] Selective COX-2 inhibitors block this pathway in inflamed tissues without significantly affecting the homeostatic functions of COX-1.

Caption: The COX-2 signaling pathway and the inhibitory action of Compound X.

Experimental Validation Workflow

The following diagram outlines the logical flow for the secondary validation of Compound X.

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pelagobio.com [pelagobio.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologyeducation.org [pharmacologyeducation.org]

- 10. med.pdn.ac.lk [med.pdn.ac.lk]

- 11. Dose–response relationship - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

In the landscape of drug discovery and development, the characterization of a novel chemical entity's interaction with biological targets is paramount. While identifying a primary target with high affinity and efficacy is a significant milestone, understanding the compound's potential off-target effects is equally critical for a comprehensive safety and efficacy profile. This guide provides an in-depth technical overview of the cross-reactivity profiling of a novel compound, 2-Anilino-2-oxoethyl 3-phenylpropanoate, against a panel of related enzymes. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into data interpretation, empowering researchers to conduct robust and self-validating cross-reactivity studies.

Introduction to 2-Anilino-2-oxoethyl 3-phenylpropanoate and the Imperative of Cross-Reactivity Profiling

2-Anilino-2-oxoethyl 3-phenylpropanoate is a novel small molecule with a chemical structure featuring both an ester and an anilide moiety. This suggests its potential to interact with a range of hydrolase enzymes. For the purpose of this guide, we will consider its hypothetical primary target to be Fatty Acid Amide Hydrolase (FAAH) , an integral membrane enzyme that plays a crucial role in the degradation of fatty acid amides, including the endocannabinoid anandamide.[1][2][3] Inhibition of FAAH has emerged as a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders.[2]